molecular formula C8H14ClNO B8313418 2-(2-Chloroethoxy)-2-ethylbutanenitrile

2-(2-Chloroethoxy)-2-ethylbutanenitrile

Cat. No.: B8313418
M. Wt: 175.65 g/mol
InChI Key: XQOAEKMWHYHQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroethoxy)-2-ethylbutanenitrile is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

2-(2-chloroethoxy)-2-ethylbutanenitrile

InChI

InChI=1S/C8H14ClNO/c1-3-8(4-2,7-10)11-6-5-9/h3-6H2,1-2H3

InChI Key

XQOAEKMWHYHQLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zinc chloride (68.1 g, 0.5 mol) was fused under vacuum as described in the procedure for the synthesis of intermediate 23. The molten zinc was cooled and the evacuated flask was flushed with nitrogen. The flask was loaded with intermediate 28, 2-ethyl-2-hydroxybutanenitrile, (40.3 g, 0.5 mol) and 2-chloroethanol (50.5 mL, 0.75 mmol) then stirred at 60° C. for 20 hours. The reaction mixture was diluted with water (250 mL) and extracted with dichloromethane (1×250 mL, 4×100 mL). The combined organic layers were dried (sodium sulfate), filtered, and concentrated in-vacuo. The crude product was purified by vacuum distillation (bp 83° C., 10 mmHg) to give the title compound (52 g) containing unreacted intermediate 28. 1H NMR (500 MHz, CDCl3) δ ppm: 3.82 (2H, t, J=5.8 Hz), 3.64 (2H, t, J=5.8 Hz), 1.83 (4H, J=7.3 Hz), 1.03 (6H, t, J=7.6 Hz).
[Compound]
Name
intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.3 g
Type
reactant
Reaction Step Three
Quantity
50.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
68.1 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Zinc chloride (68.1 g, 0.5 mol) was fused under vacuum as described in the procedure for the synthesis of intermediate 1. The molten zinc was cooled and the evacuated flask was flushed with nitrogen. The flask was loaded with 2-ethyl-2-hydroxybutanenitrile, (40.3 g, 0.5 mol) and 2-chloroethanol (50.5 mL, 0.75 mmol) then stirred at 60° C. for 20 hours. The reaction mixture was diluted with water (250 mL) and extracted with dichloromethane (1×250 mL, 4×100 mL). The combined organic layers were dried (sodium sulfate), filtered, and concentrated in-vacuo. The crude product was purified by vacuum distillation (bp 83° C., 10 mmHg) to give the title compound (52 g). 1H NMR (500 MHz, CDCl3) δ ppm: 3.82 (2H, t, J=5.8 Hz), 3.64 (2H, t, J=5.8 Hz), 1.83 (4H, J=7.3 Hz), 1.03 (6H, t, J=7.6 Hz).
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
Quantity
50.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
68.1 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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